molecular formula C9H16O4 B1626858 Methyl R-3-acetoxyhexanoate CAS No. 77118-93-5

Methyl R-3-acetoxyhexanoate

Cat. No.: B1626858
CAS No.: 77118-93-5
M. Wt: 188.22 g/mol
InChI Key: ODICPWSNEYHYSJ-MRVPVSSYSA-N
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Description

Methyl R-3-acetoxyhexanoate (CAS: 77118-93-5) is a chiral ester characterized by a hexanoate backbone substituted with an acetoxy group at the third carbon position in the (R)-configuration. Its molecular formula is C₉H₁₆O₄, with a molecular weight of 188.22 g/mol.

Synthesis typically involves esterification or transesterification reactions. For example, analogous methyl esters, such as methyl-5-oxo-3-(aryl-substituted)hexanoates, are synthesized by treating carboxylic acids with methanol under acidic catalysis, followed by purification .

Properties

IUPAC Name

methyl (3R)-3-acetyloxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-5-8(13-7(2)10)6-9(11)12-3/h8H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODICPWSNEYHYSJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CC(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601230999
Record name Hexanoic acid, 3-(acetyloxy)-, methyl ester, (R)-
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

77118-93-5
Record name Hexanoic acid, 3-(acetyloxy)-, methyl ester, (R)-
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Record name Methyl 3-acetoxyhexanoate, (R)-
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Record name Hexanoic acid, 3-(acetyloxy)-, methyl ester, (R)-
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Record name Methyl R-3-acetoxyhexanoate
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Record name METHYL 3-ACETOXYHEXANOATE, (R)-
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Preparation Methods

The preparation of Methyl R-3-acetoxyhexanoate typically involves a two-step process:

Chemical Reactions Analysis

Oxidation Chemistry of Methyl Esters

Methyl hexanoate (MHX) exhibits complex oxidation behavior under varied conditions:

  • Low-Temperature Oxidation (LTC): Dominated by hydroperoxide formation via sequential O₂ addition and isomerization (460–700 K). Key intermediates include CH₃OOH and C₂H₅OOH, detected via molecular-beam mass spectrometry .

  • Negative Temperature Coefficient (NTC) Regime: Reduced reactivity at 700–800 K due to competing decomposition pathways .

  • High-Temperature Oxidation (>800 K): Dominated by β-scission reactions, producing small oxygenates like methanol and formaldehyde .

Table 1: Methyl Hexanoate Oxidation Products

Temperature RangeMajor ProductsKey Pathways
460–550 KHydroperoxides (ROOH)O₂ addition, isomerization
550–700 KAldehydes (CH₂O, CH₃CHO)ROOH decomposition
700–800 KCO, CO₂Radical recombination/β-scission
>800 KMethanol, acetoneMethyl ester chain cleavage

Ester Reactivity in Cycloadditions

Methyl 2-oxobut-3-enoate demonstrates unique Diels-Alder reactivity:

  • Acts as a dienophile with 1,3-dienes (e.g., 1,3-dimethylbutadiene) to form cyclohexene derivatives.

  • Key Observation: Reaction yields depend on diene structure and temperature (e.g., 94% yield with 1,3-dimethylbutadiene vs. 27% with cyclohexa-1,3-diene) .

Table 2: Diels-Alder Reactivity of Methyl 2-Oxobut-3-enoate

DieneReaction TimeIsolated Yield (%)
1,3-Dimethylbutadiene1 day94
2,3-Dibenzylbutadiene4 days69
Cyclohexa-1,3-diene3 days27

Radical Initiation Pathways

Methyl esters undergo H-abstraction reactions critical for radical propagation:

  • Ozone-Initiated Oxidation: O atoms from O₃ decomposition abstract H from MHX, forming radicals that drive low-temperature chemistry. Rate constants for H-abstraction increase with ester chain length (e.g., k(MHX+O) ≈ 4.59 × 10⁻¹² cm³/molecule/s at 500 K) .

  • Theoretical Calculations: CCSD(T)-F12/CBS methods predict MHX + O reactions are 10× faster than dimethyl ether (DME) + O under similar conditions .

Stability and Decomposition

  • Thermal Stability: Methyl 2-oxobut-3-enoate dimerizes slowly at room temperature via hetero-Diels-Alder reactions but remains stable at –18°C for days .

  • Unimolecular Decomposition: Methyl hexanoate decomposes to methanol and methyl acetate via β-scission at high temperatures (>800 K) .

Gaps and Research Opportunities

While Methyl R-3-acetoxyhexanoate itself is not studied in the reviewed literature, its reactivity could be inferred to involve:

  • Acetoxy Group Participation: Potential for nucleophilic acyl substitution or ester hydrolysis under acidic/basic conditions.

  • Radical Stability: The acetoxy group may alter H-abstraction preferences compared to MHX.

  • Stereochemical Effects: The R-configuration at C-3 could influence cycloaddition regioselectivity or enzyme-mediated reactions.

Experimental studies combining ozonolysis, mass spectrometry, and computational modeling (e.g., CCSD(T)-F12/CBS) would be required to validate these hypotheses .

Scientific Research Applications

Methyl R-3-acetoxyhexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl R-3-acetoxyhexanoate involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl R-3-acetoxyhexanoate belongs to the broader class of methyl esters with substituted functional groups. Below is a comparison with key analogs:

Compound CAS Number Molecular Formula Functional Groups Applications References
This compound 77118-93-5 C₉H₁₆O₄ Acetoxy, ester Flavor/fragrance additives
Ethyl (R)-6-hydroxy-3-methylhexanoate 135011-13-1 C₉H₁₈O₃ Hydroxy, ester Pharmaceutical intermediates
Methyl (E)-3-hexenoate N/A C₇H₁₂O₂ Double bond (E-configuration) Flavoring agents (fruity notes)
Methyl decanoate 110-42-9 C₁₁H₂₂O₂ Long-chain ester Biofuel, surfactants

Key Observations :

  • Chirality : The (R)-configuration distinguishes it from racemic mixtures, which is critical for applications requiring enantioselectivity, such as pharmaceuticals .

Research Findings and Data Gaps

Physicochemical Properties

Limited data exist on exact properties (e.g., boiling point, solubility) for this compound. However, inferences can be made:

  • Molecular Weight : Lower than hexadecyl amides (e.g., ~174–188 g/mol vs. ~500 g/mol for hexadecyl derivatives), implying higher volatility .
  • Comparative Reactivity: The acetoxy group may increase susceptibility to hydrolysis compared to non-acetylated esters, similar to methyl salicylate .

Challenges in Comparison

  • Stereochemical Complexity : Enantiomeric purity (R-configuration) is rarely addressed for other esters in the evidence, complicating direct comparisons .
  • Application-Specific Data: While this compound is flagged for flavor use, quantitative performance metrics (e.g., odor thresholds) are absent .

Biological Activity

Methyl R-3-acetoxyhexanoate is an organic compound with the molecular formula C9H16O4, known for its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a colorless to light yellow liquid that is soluble in organic solvents such as ethanol and ether but has limited solubility in water. The compound features an acetoxy group, which can undergo hydrolysis to release acetic acid and the corresponding alcohol, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological molecules. The acetoxy group can be hydrolyzed, leading to the generation of acetic acid, which may participate in various metabolic pathways. Additionally, the compound's ester structure allows it to undergo reactions such as oxidation and reduction, potentially generating bioactive metabolites.

Biological Activities

  • Antimicrobial Activity :
    • This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit inhibitory effects on various bacterial strains, suggesting potential applications in developing antimicrobial agents.
  • Anti-inflammatory Effects :
    • In vitro studies have shown that this compound may modulate inflammatory pathways. It has been suggested that the compound could inhibit the expression of matrix metalloproteinases (MMPs), which are involved in inflammatory responses and tissue remodeling.
  • Cell Proliferation :
    • Preliminary studies indicate that this compound may influence cell proliferation rates in certain cell lines. This effect could be linked to its interaction with cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy :
    A study assessed the antimicrobial activity of this compound against common pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Inflammation Modulation :
    In a controlled experiment, this compound was administered to cultured chondrocytes stimulated with IL-1β to mimic inflammatory conditions. Results showed a marked reduction in MMP-3 and COX-2 mRNA expression levels, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

CompoundStructure TypeBiological Activity
Methyl 3-acetoxyhexanoateEsterAntimicrobial properties
Ethyl 3-acetoxyhexanoateEsterAnti-inflammatory effects
Methyl hexanoateFatty acid esterBiofuel applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl R-3-acetoxyhexanoate
Reactant of Route 2
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